molecular formula C18H14F2N2O B7562603 (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No. B7562603
M. Wt: 312.3 g/mol
InChI Key: WCXXEZORBZYORB-GDNBJRDFSA-N
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Description

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that is involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and inflammation. The adenosine A1 receptor is one of four adenosine receptor subtypes and is primarily found in the heart and brain. (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide works by binding to the adenosine A1 receptor and blocking the action of adenosine.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, which may be useful in the treatment of cardiovascular diseases. (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic compound, which allows for consistent and reproducible results. However, one limitation of using (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its potential toxicity. It is important for researchers to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the study of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide and its effects on the adenosine A1 receptor. Finally, the development of new synthetic compounds that are more selective and less toxic than (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide may be an area of future research.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step involves the reaction of 2,3-difluorobenzylamine with 1-phenylethyl bromide in the presence of potassium carbonate to produce 2,3-difluorophenylethylamine. The second step involves the reaction of 2,3-difluorophenylethylamine with (Z)-2-cyano-3-bromoprop-2-enamide in the presence of potassium carbonate to produce (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. The final product is then purified through recrystallization.

Scientific Research Applications

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to decrease heart rate and blood pressure. Additionally, (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)15(11-21)10-14-8-5-9-16(19)17(14)20/h2-10,12H,1H3,(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXXEZORBZYORB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide

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